2-Iodobut-2-ene
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Overview
Description
2-Iodobut-2-ene is an organic compound with the molecular formula C4H7I It is a halogenated alkene, where an iodine atom is attached to the second carbon of a butene chain
Preparation Methods
2-Iodobut-2-ene can be synthesized through several methods. One common synthetic route involves the halogenation of but-2-ene. This process typically uses iodine and a catalyst to facilitate the addition of the iodine atom to the butene molecule. Another method involves the reaction of but-2-ene with iodine monochloride (ICl) under controlled conditions to produce this compound .
Chemical Reactions Analysis
2-Iodobut-2-ene undergoes a variety of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of but-2-en-2-ol.
Addition Reactions: The double bond in this compound can react with hydrogen halides (e.g., HCl, HBr) to form the corresponding halogenated alkanes.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form buta-1,3-diene.
Scientific Research Applications
2-Iodobut-2-ene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-iodobut-2-ene in chemical reactions typically involves the formation of a carbocation intermediate. The iodine atom, being a good leaving group, facilitates the generation of a positively charged carbon center, which can then undergo various nucleophilic attacks or rearrangements. This reactivity is exploited in synthetic organic chemistry to construct complex molecular architectures .
Comparison with Similar Compounds
2-Iodobut-2-ene can be compared with other halogenated alkenes, such as:
Properties
IUPAC Name |
2-iodobut-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7I/c1-3-4(2)5/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZOKUDUBRHSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00709566 |
Source
|
Record name | 2-Iodobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00709566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24298-08-6 |
Source
|
Record name | 2-Iodobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00709566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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